molecular formula C9H11NO2 B6636100 2-Methoxy-4,6-dimethylpyridine-3-carbaldehyde

2-Methoxy-4,6-dimethylpyridine-3-carbaldehyde

Cat. No. B6636100
M. Wt: 165.19 g/mol
InChI Key: JHPWMFJRFGXWDT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Methoxy-4,6-dimethylpyridine-3-carbaldehyde (MDP) is a chemical compound that is widely used in scientific research. It is a pyridine derivative that has been synthesized and studied for its potential applications in various fields. MDP has been found to exhibit several biochemical and physiological effects, making it a valuable tool for researchers in the life sciences.

Mechanism of Action

The mechanism of action of 2-Methoxy-4,6-dimethylpyridine-3-carbaldehyde is not fully understood. However, it is believed to interact with certain enzymes and proteins in the body, leading to various biochemical and physiological effects. 2-Methoxy-4,6-dimethylpyridine-3-carbaldehyde has been found to inhibit the activity of certain enzymes, such as acetylcholinesterase and butyrylcholinesterase. It has also been found to have antioxidant and anti-inflammatory properties.
Biochemical and Physiological Effects
2-Methoxy-4,6-dimethylpyridine-3-carbaldehyde has been found to exhibit several biochemical and physiological effects. For example, it has been found to inhibit the activity of acetylcholinesterase and butyrylcholinesterase, which are enzymes that play a role in the breakdown of acetylcholine. This can lead to an increase in the levels of acetylcholine in the body, which can have various effects on the nervous system.
2-Methoxy-4,6-dimethylpyridine-3-carbaldehyde has also been found to have antioxidant and anti-inflammatory properties. It has been shown to scavenge free radicals and to inhibit the production of pro-inflammatory cytokines. This can have potential applications in the treatment of various diseases, such as Alzheimer's disease and Parkinson's disease.

Advantages and Limitations for Lab Experiments

2-Methoxy-4,6-dimethylpyridine-3-carbaldehyde has several advantages as a tool for scientific research. It is a relatively stable compound that can be easily synthesized in the laboratory. It also exhibits several useful properties, such as fluorescence and enzyme inhibition. However, there are also some limitations to its use. For example, 2-Methoxy-4,6-dimethylpyridine-3-carbaldehyde can be toxic in high concentrations, and its effects on living organisms are not fully understood.

Future Directions

There are several potential future directions for research involving 2-Methoxy-4,6-dimethylpyridine-3-carbaldehyde. One area of interest is the development of new fluorescent probes for the detection of metal ions. 2-Methoxy-4,6-dimethylpyridine-3-carbaldehyde has been found to be a useful probe for certain metal ions, but there is potential for the development of new probes with improved sensitivity and selectivity.
Another area of interest is the potential use of 2-Methoxy-4,6-dimethylpyridine-3-carbaldehyde in the treatment of neurodegenerative diseases. Its ability to inhibit acetylcholinesterase and to scavenge free radicals makes it a promising candidate for the treatment of diseases such as Alzheimer's and Parkinson's.
In conclusion, 2-Methoxy-4,6-dimethylpyridine-3-carbaldehyde is a valuable tool for scientific research. Its ability to inhibit enzymes, scavenge free radicals, and exhibit fluorescence makes it useful in various fields. There are several potential future directions for research involving 2-Methoxy-4,6-dimethylpyridine-3-carbaldehyde, including the development of new fluorescent probes and the use of 2-Methoxy-4,6-dimethylpyridine-3-carbaldehyde in the treatment of neurodegenerative diseases.

Synthesis Methods

2-Methoxy-4,6-dimethylpyridine-3-carbaldehyde can be synthesized using a variety of methods. One of the most commonly used methods involves the reaction of 2-methoxy-4,6-dimethylpyridine with chloroacetaldehyde in the presence of a base catalyst. The resulting product is then oxidized to form 2-Methoxy-4,6-dimethylpyridine-3-carbaldehyde. Other methods of synthesis include the use of different aldehydes or ketones in the reaction.

Scientific Research Applications

2-Methoxy-4,6-dimethylpyridine-3-carbaldehyde has been extensively studied for its potential applications in scientific research. It has been found to exhibit several properties that make it useful in various fields. For example, 2-Methoxy-4,6-dimethylpyridine-3-carbaldehyde has been used as a fluorescent probe for the detection of metal ions. It has also been used as a reagent for the synthesis of other compounds, such as pyridine derivatives and heterocyclic compounds.

properties

IUPAC Name

2-methoxy-4,6-dimethylpyridine-3-carbaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO2/c1-6-4-7(2)10-9(12-3)8(6)5-11/h4-5H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHPWMFJRFGXWDT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=C1C=O)OC)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

165.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Methoxy-4,6-dimethylpyridine-3-carbaldehyde

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